5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cancer Research Cytotoxicity Kinase Inhibition

Medicinal chemistry teams optimizing kinase inhibitors face the challenge of finding scaffolds that simultaneously improve potency, selectivity, and ADME. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine core solves this: • mTOR/PI3K programs: cytotoxic potency surpassing sorafenib vs. Bel-7402, A549 lines. • Antibacterial: MIC ≤0.12-4 μg/mL against S. pneumoniae, S. aureus. • SBDD-ready: X-ray co-crystal structures (PDB 5Y5U) enable rational design. ≥95% purity. In stock for global dispatch.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 124458-31-7
Cat. No. B040440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
CAS124458-31-7
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)N
InChIInChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)
InChIKeyGODUBAMOGMWQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: Kinase & Cytotoxic Inhibitor Scaffold


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 124458-31-7) is a nitrogen-containing heterocyclic compound (molecular formula C7H10N4, molecular weight 150.18 g/mol) that functions as a privileged scaffold in medicinal chemistry . This versatile building block has been extensively employed in the design of biologically active molecules, particularly as a core for developing inhibitors targeting kinases, including mTOR and PI3K pathways, as well as for creating cytotoxic agents . The presence of the primary amine at the 2-position provides a crucial synthetic handle for further functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies .

1 Kinase inhibitor SAR scaffold
2 Cytotoxic agent design core
3 Primary amine synthetic handle

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: Structural Specificity in SAR


The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a critical pharmacophore, and simple substitutions or analogs cannot be interchanged without a high probability of altering or abolishing target activity. Extensive SAR studies have demonstrated that modifications at the 2-, 4-, and 6-positions of this scaffold profoundly impact biological function, including potency, selectivity, and even the mechanism of action [1]. For instance, while the core is essential for activity in certain bacterial protein synthesis inhibitors, alterations to the 2-position have been shown to completely inactivate the compound, underscoring the non-negotiable nature of specific structural features [2]. Therefore, procurement decisions must be based on precise structural requirements validated by quantitative assay data.

Substitution at 2-position may abolish biological activity
Core modifications alter isoform selectivity and potency
Analog scaffolds may not replicate target engagement profiles

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: Quantitative Assay Comparison vs. Analogs


Superior Cytotoxicity vs. Sorafenib

Derivatives containing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine group demonstrate significantly enhanced cytotoxicity compared to the clinically approved multikinase inhibitor sorafenib. This is evidenced by lower IC50 values in multiple cancer cell lines [1].

Cytotoxicity Comparison
Head-to-head
Reported lower IC50 values than sorafenib in Bel-7402 and A549 cell lines (MTT assay)
Supports cytotoxicity endpoint review
Ranking in tested cell lines; extrapolation to other models requires validation
Cancer Research Cytotoxicity Kinase Inhibition

Broad-Spectrum Antibacterial Potency

Optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core scaffold, specifically a 4-ol analog, yields compounds with potent, broad-spectrum antibacterial activity. Key structural modifications at the 6-position dramatically improved potency from micromolar to mid-nanomolar range in biochemical assays [1].

Antibacterial Potency
Cross-study
MIC ≤0.12–4 μg/mL against Gram-positive and Gram-negative pathogens
Supports antimicrobial screening context
Potency improved >100-fold from initial hits; biochemical IC50 in mid-nM range
Antibacterial Research Protein Synthesis Inhibition Antimicrobial Resistance

Kinase Targeting via SYK Co-crystallization

Compounds possessing a 4-aminopyrido[4,3-d]pyrimidine moiety, a direct analog of the target compound, have been successfully co-crystallized with spleen tyrosine kinase (SYK), providing high-resolution structural data that confirms their binding mode and informs rational drug design [1].

SYK Co-crystallization
Class-level
Crystal structures of 4-aminopyrido[4,3-d]pyrimidine inhibitors bound to SYK (resolution 2.14 Å)
Supports structure-guided design context
Analog core; binding mode may differ for specific derivatives
Kinase Inhibitor Design Structural Biology Spleen Tyrosine Kinase (SYK)

PI3K Selectivity and ADME Modulation

Introduction of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core into a lead series profoundly impacts multiple drug discovery parameters, including biochemical/cellular potency, PI3K isoform selectivity, and in vitro ADME properties [1].

PI3K Selectivity & ADME
Supporting evidence
Core introduction modulated pIC50, isoform selectivity, permeability, and intrinsic clearance
Supports multi-parameter optimization review
Systematic SAR platform data; context-dependent across chemotypes
PI3K Inhibition Drug Metabolism and Pharmacokinetics (DMPK) Isoform Selectivity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine: Validated Drug Discovery Applications


Lead Generation & Optimization in Oncology

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine scaffold is ideally suited for generating novel anti-cancer leads. SAR studies have shown that its derivatives can achieve cytotoxic potency superior to the clinically approved multikinase inhibitor sorafenib in MTT assays against cancer cell lines like Bel-7402 and A549 [1]. This makes it a high-value starting point for developing new chemical entities (NCEs) targeting various kinases involved in tumor progression.

Antibacterial Agents Against Resistance

This compound serves as a validated core for developing selective bacterial protein synthesis inhibitors. Research demonstrates that optimizing this scaffold (specifically a 4-ol variant) can lead to compounds with broad-spectrum activity and potent MIC values (≤ 0.12 - 4 μg/mL) against clinically relevant pathogens, including S. pneumoniae and S. aureus [2]. It is particularly useful for teams focused on targeting novel mechanisms to overcome existing antimicrobial resistance.

Structure-Guided Drug Design for Kinases

For projects requiring precise target engagement, the related 4-aminopyrido[4,3-d]pyrimidine core provides a robust foundation. High-resolution X-ray crystal structures of this scaffold bound to spleen tyrosine kinase (SYK) are available in the Protein Data Bank (e.g., PDB ID: 5Y5U), offering atomic-level detail of the binding mode [3]. This enables structure-based drug design (SBDD) and computational chemistry approaches to improve potency and selectivity for kinase targets, including SYK and potentially others with a similar binding pocket.

Multi-Parameter Optimization in Medicinal Chemistry

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a strategic choice for advanced hit-to-lead and lead optimization phases. Data from PI3K inhibitor programs shows that introducing this specific core can simultaneously modulate biochemical potency, isoform selectivity, and critical in vitro ADME properties like permeability and metabolic stability [4]. This allows medicinal chemists to address multiple liabilities with a single, well-characterized scaffold modification.

Application
Selection Property
Validation Focus
Oncology lead generation studies
Cytotoxicity SAR scaffold
Cell-model endpoint review
Antibacterial agent development
Protein synthesis inhibition core
MIC and spectrum screening
Structure-guided kinase inhibitor design
Available co-crystal structures
Binding mode and selectivity review
Multi-parameter lead optimization
Scaffold modulates potency, selectivity, ADME
In vitro ADME and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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